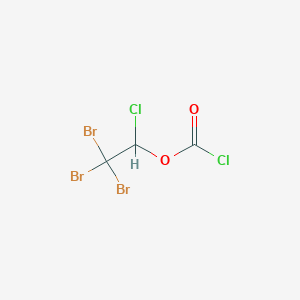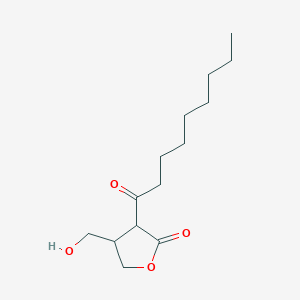
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is an organic compound with a complex structure that includes a hydroxymethyl group, a nonanoyl group, and an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with an acid catalyst to form the oxolanone ring.
Introduction of the Nonanoyl Group: The nonanoyl group can be introduced through an esterification reaction. This involves reacting the oxolanone with nonanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and esterification steps, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nonanoyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-3-nonanoyloxolan-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-3-nonanoloxolan-2-one.
Substitution: Formation of 4-(Alkoxymethyl)-3-nonanoyloxolan-2-one.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolanone rings. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The oxolanone ring and the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-3-decanoyloxolan-2-one: Similar structure but with a decanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-octanoyloxolan-2-one: Similar structure but with an octanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-hexanoyloxolan-2-one: Similar structure but with a hexanoyl group instead of a nonanoyl group.
Uniqueness
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is unique due to its specific combination of functional groups and ring structure. The nonanoyl group provides a distinct hydrophobic character, while the hydroxymethyl group offers a site for further functionalization. This combination of features makes it particularly versatile for various chemical and biological applications.
Propiedades
Número CAS |
119502-29-3 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3-nonanoyloxolan-2-one |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-12(16)13-11(9-15)10-18-14(13)17/h11,13,15H,2-10H2,1H3 |
Clave InChI |
WAKOYNFYOGEMRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1C(COC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

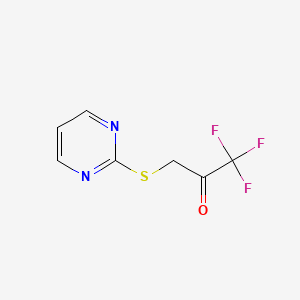
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)

![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
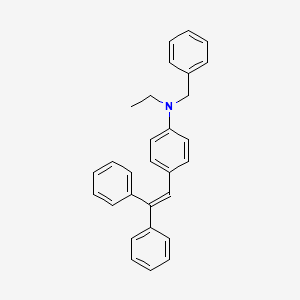
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

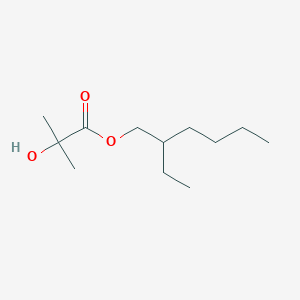
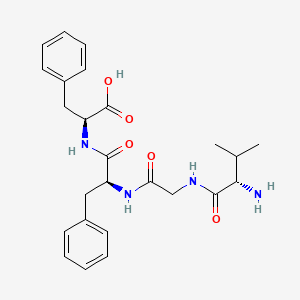
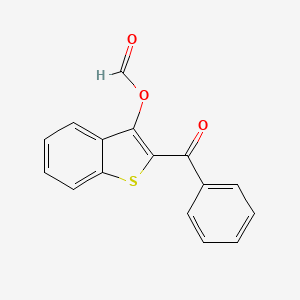
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
